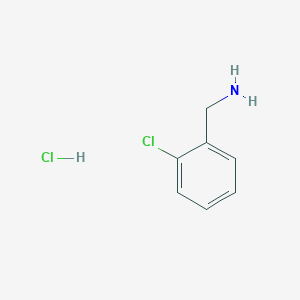

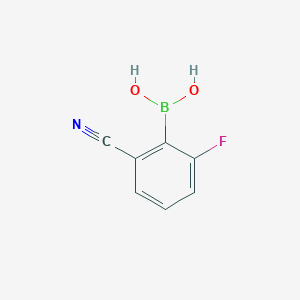

1-(1-Cyanoethyl)-2-methyl-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

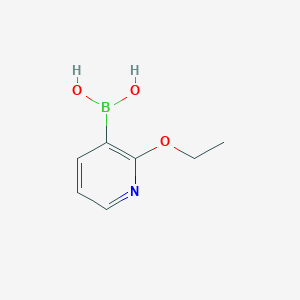

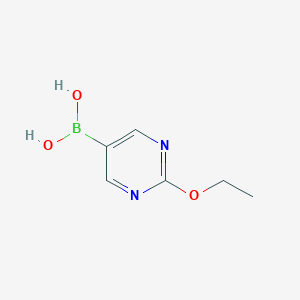

The compound "1-(1-Cyanoethyl)-2-methyl-1H-imidazole" is a derivative of the 1H-imidazole family, which is a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The 1H-imidazole derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of 1H-imidazole derivatives can be achieved through various methods. For instance, the synthesis of 1,4-diaryl-1H-imidazoles involves a tandem insertion-cyclization reaction of isocyanides, which includes the formation of an N-arylformimidate intermediate followed by a base-promoted cycloaddition with benzyl isocyanide derivatives . Another approach for synthesizing imidazole derivatives is the reaction of N-cyanolactam 2-imines with acidic methyl halides, hydroxylamine O-sulfonic acid, and phenyl isocyanate to afford bicyclic imidazole derivatives . Additionally, the regioselective synthesis of 4,5-diaryl-1-methyl-1H-imidazoles has been reported, which involves a Pd-catalyzed direct C-5 arylation of 1-methyl-1H-imidazole with aryl bromides .

Molecular Structure Analysis

The molecular structure of 1H-imidazole derivatives can be complex, with various substituents influencing the overall properties of the compound. For example, the introduction of an ethyl chain at C5 of the 1,2,4-tris(4-hydroxyphenyl)-1H-imidazole caused hormonal activity in estrogen receptor-positive cells . The structure-activity relationship is evident in these compounds, as different substituents can lead to increased antiproliferative effects or inhibitory effects on enzymes like cyclooxygenase .

Chemical Reactions Analysis

1H-imidazole derivatives participate in a variety of chemical reactions. For instance, 5-amino-4-(cyanoformimidoyl)-1H-imidazole reacts with ketones and aldehydes to give 6-carbamoyl-1,2-dihydropurines and 6-carbamoylpurines . The reactivity of cyanomethyl derivatives of imidazo[1,2-a]pyridine has been investigated, showing that these compounds can undergo nitration, bromination, azo coupling, and nitrosation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-imidazole derivatives are influenced by their molecular structure. The pKa values of 1-(o-hydroxyphenyl)imidazole carboxylic esters have been determined to provide a basis for understanding proton transfer processes . The stability and reactivity of these compounds can be modulated by different substituents, as seen in the generation of an active acyl species from stable 1-methyl-2-acyl-1H-imidazoles10.

Scientific Research Applications

Synthesis and Reactivity

Novel Isomer Creation and Food Mutagen Preparation : A study by Bergman (2009) outlines the base-induced cyclization process to create new isomers and their use in preparing food mutagens like PHIP (Bergman, 2009).

Cyanomethyl Derivative Synthesis : Kutrov, Kovalenko, and Volovenko (2008) explored the synthesis and reactivity of cyanomethyl derivatives of imidazoles, demonstrating their potential in creating a variety of chemical structures and examining their reactivity through various chemical reactions (Kutrov, Kovalenko, & Volovenko, 2008).

Heteroleptic NHC Cycloplatinated Complexes : Research by Fuertes, Chueca, and Sicilia (2015) delved into the improved synthesis methods for cyanophenyl-imidazole and its use in preparing heteroleptic NHC cycloplatinated complexes, highlighting the compound's versatility in coordination chemistry (Fuertes, Chueca, & Sicilia, 2015).

Regioselective Synthesis of Diaryl-Imidazoles : Bellina, Cauteruccio, Fiore, and Rossi (2008) described a regioselective synthesis method for diaryl-imidazoles, emphasizing the potential for creating molecules with high cytotoxicity against tumor cell lines, showcasing the synthetic versatility of imidazole derivatives (Bellina, Cauteruccio, Fiore, & Rossi, 2008).

Biological and Chemical Properties

Corrosion Inhibition : Zhang et al. (2015) investigated the use of an imidazoline derivative as a corrosion inhibitor for carbon steel in an acidic environment, highlighting the protective properties of imidazole derivatives in industrial applications (Zhang et al., 2015).

Antimicrobial Activity : Babariya and Naliapara (2017) synthesized a library of 1H-imidazo[1,2-b]pyrazoles, demonstrating their antimicrobial activity, thus illustrating the potential of imidazole derivatives in developing new antimicrobial agents (Babariya & Naliapara, 2017).

Antigiardiasis Agents : Nadideh et al. (2007) synthesized metronidazole derivatives, including imidazole and nitroimidazole derivatives, to test their activity against Giardia lamblia, indicating the role of imidazole derivatives in treating protozoal infections (Nadideh et al., 2007).

Safety And Hazards

Future Directions

The study and application of imidazole derivatives is a vibrant field of research in medicinal chemistry, materials science, and other areas. This specific compound, “1-(1-Cyanoethyl)-2-methyl-1H-imidazole”, could potentially be of interest in these areas, but without more specific information, it’s difficult to predict future directions .

properties

IUPAC Name |

2-(2-methylimidazol-1-yl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-6(5-8)10-4-3-9-7(10)2/h3-4,6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQLQVWXFUWFRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C(C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Cyanoethyl)-2-methyl-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.